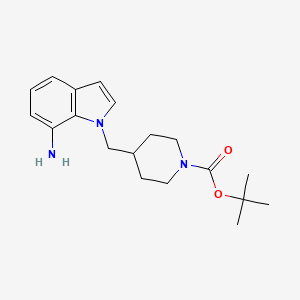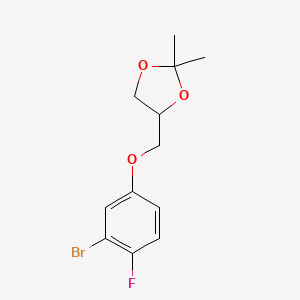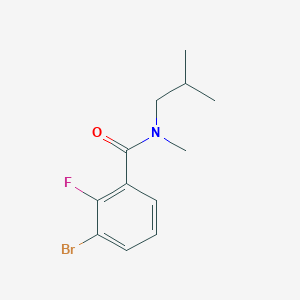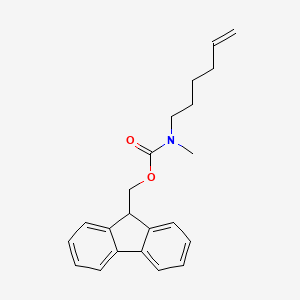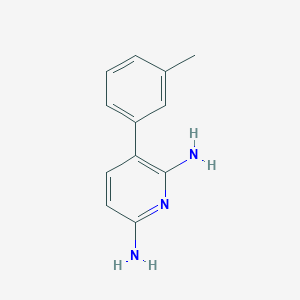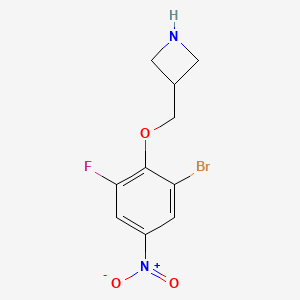
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine is a synthetic organic compound characterized by the presence of a bromine, fluorine, and nitro group on a phenoxymethyl moiety attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoro-4-nitrophenol and azetidine.
Formation of Phenoxymethyl Intermediate: The phenoxymethyl intermediate is formed by reacting 2-bromo-6-fluoro-4-nitrophenol with a suitable alkylating agent under basic conditions.
Coupling Reaction: The phenoxymethyl intermediate is then coupled with azetidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: N-oxide derivatives.
科学研究应用
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
作用机制
The mechanism of action of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis or cell proliferation.
相似化合物的比较
Similar Compounds
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine: Similar structure but with a piperidine ring instead of an azetidine ring.
2-Bromo-6-fluoro-4-nitrophenol: Lacks the azetidine ring but shares the phenoxymethyl moiety.
Uniqueness
3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine is unique due to the combination of its azetidine ring and the specific substitution pattern on the phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
3-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O3/c11-8-1-7(14(15)16)2-9(12)10(8)17-5-6-3-13-4-6/h1-2,6,13H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAFONWRYAWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
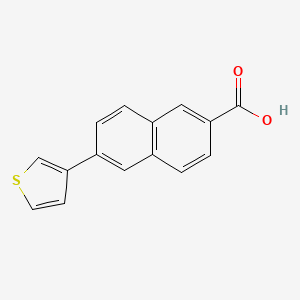
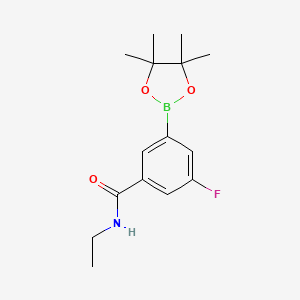
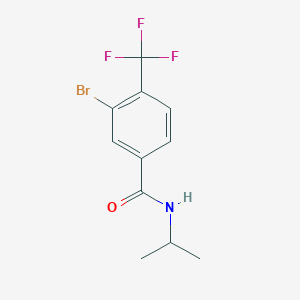
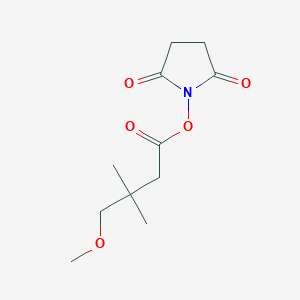
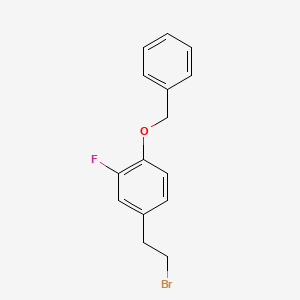
![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid ethyl ester](/img/structure/B8121204.png)
